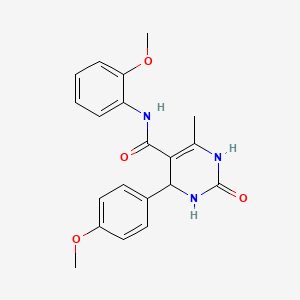

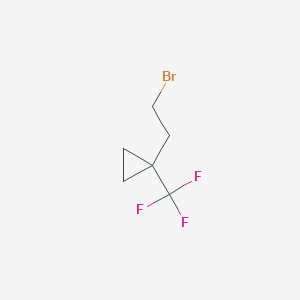

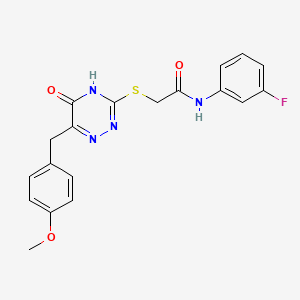

![molecular formula C13H17ClN2O3 B2925485 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride CAS No. 1353958-63-0](/img/structure/B2925485.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride” is a compound that acts as a partial agonist for the 5-HT 1 and 5-HT 2C receptors . It has been shown to reduce 5-HIAA levels in the striatum and exhibits antiaggressive behavior in vivo .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . One method involves the alkylation of phenolic hydroxyl groups, azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method has been reported to have a yield of 35% and is suitable for large-scale preparation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.74 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.科学的研究の応用

Pharmaceutical Research

This compound is a key intermediate in the synthesis of various pharmaceutical drugs. It has been particularly noted for its role in the production of Doxazosin , which is used in the treatment of hypertension and benign prostatic hyperplasia . The compound’s structural features are crucial for binding to alpha-1 adrenergic receptors, which are the therapeutic targets for these conditions.

作用機序

Target of Action

The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

The compound acts as an antagonist at the alpha-2C adrenoceptor . By binding to this receptor, it prevents the normal neurotransmitter (norepinephrine) from binding and exerting its effects. This results in an increase in the release of norepinephrine and an enhanced response at post-synaptic adrenergic receptors.

Pharmacokinetics

The compound’s molecular weight of 284.74 suggests that it may cross the blood-brain barrier, potentially exerting effects in the central nervous system.

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl(piperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c16-13(15-6-4-14-5-7-15)10-2-1-3-11-12(10)18-9-8-17-11;/h1-3,14H,4-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHZJXFBTWSYEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

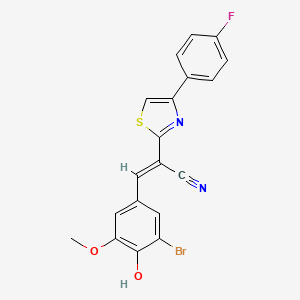

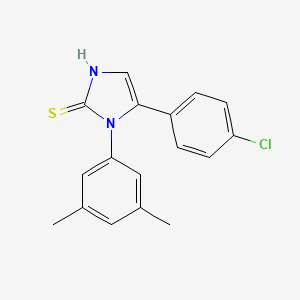

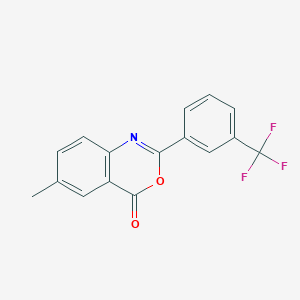

![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)

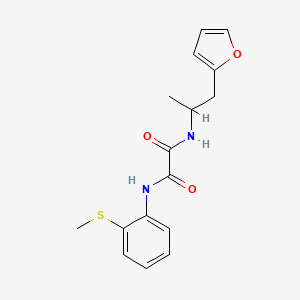

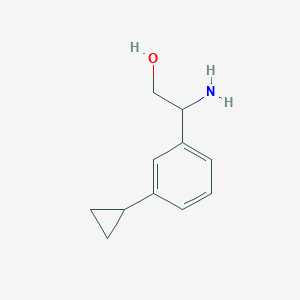

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925414.png)

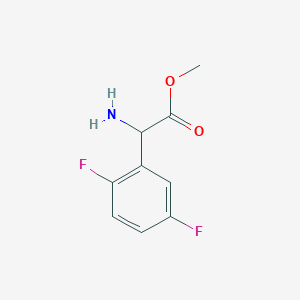

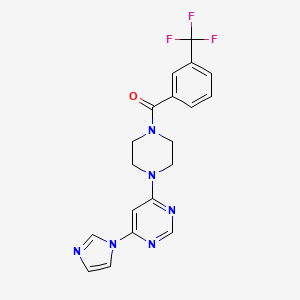

![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)